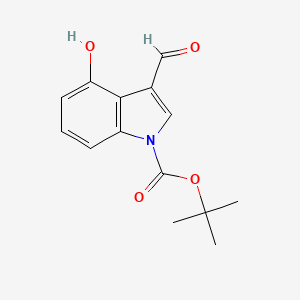

1-Boc-3-Formyl-4-hydroxyindole

Übersicht

Beschreibung

1-Boc-3-Formyl-4-hydroxyindole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound features a tert-butoxycarbonyl (Boc) protecting group, a formyl group, and a hydroxyl group attached to the indole ring, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

The synthesis of 1-Boc-3-Formyl-4-hydroxyindole typically involves several steps:

Protection of the Indole Nitrogen: The indole nitrogen is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting indole with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Formylation: The formyl group is introduced at the 3-position of the indole ring. This can be done using a Vilsmeier-Haack reaction, where the Boc-protected indole is treated with a mixture of phosphorus oxychloride and dimethylformamide.

Hydroxylation: The hydroxyl group is introduced at the 4-position. This step can be achieved through various methods, including direct hydroxylation using oxidizing agents or through intermediate steps involving protection and deprotection strategies.

Industrial production methods for this compound may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.

Analyse Chemischer Reaktionen

1-Boc-3-Formyl-4-hydroxyindole undergoes several types of chemical reactions:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and sulfonates.

Protection and Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free indole derivative.

Major products formed from these reactions include various substituted indoles, which can be further functionalized for use in complex organic syntheses.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The indole framework is well-known for its pharmacological properties, making 1-Boc-3-Formyl-4-hydroxyindole a valuable precursor in the design of new therapeutic agents. Several studies have reported on the synthesis of indole derivatives that exhibit anti-cancer, anti-tuberculosis, and anti-inflammatory activities.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. Research has shown that compounds derived from this compound can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For instance, derivatives containing the indole moiety have demonstrated the ability to inhibit Bcl-2 and Mcl-1 proteins, which are crucial for cancer cell survival .

Table 1: Summary of Anticancer Activities of Indole Derivatives

| Compound | Target Cancer Type | Mechanism of Action | IC50 Value (µM) |

|---|---|---|---|

| This compound derivative A | Breast Cancer | Bcl-2 Inhibition | 1.98 |

| This compound derivative B | Lung Cancer | Mcl-1 Inhibition | 2.50 |

| This compound derivative C | Colon Cancer | DNA Topoisomerase Inhibition | 0.85 |

Anti-Tuberculosis Activity

The compound has also been evaluated for its efficacy against Mycobacterium tuberculosis. Studies indicate that certain derivatives can significantly inhibit the growth of this pathogen, with some exhibiting IC50 values comparable to established anti-tuberculosis drugs like Rifampin .

Table 2: Anti-Tuberculosis Activity of Indole Derivatives

| Compound | IC50 Value (µM) | Comparison with Rifampin (IC50 = 0.55 µM) |

|---|---|---|

| This compound derivative D | 0.68 | Less potent than Rifampin |

| This compound derivative E | 0.24 | More potent than Rifampin |

Synthetic Applications

The synthesis of this compound itself involves several methodologies that highlight its utility as a precursor in organic synthesis:

Synthesis Methodologies

Recent advancements have focused on efficient synthetic routes to produce this compound, which can then be modified to yield various derivatives with enhanced biological activities. Techniques such as aldol condensation and Vilsmeier-Haack reactions are commonly employed to achieve high yields .

Table 3: Synthesis Methods for Indole Derivatives

| Methodology | Key Reagents | Yield (%) |

|---|---|---|

| Aldol Condensation | Ester derivatives | Up to 85% |

| Vilsmeier-Haack Reaction | Phosphorus oxychloride, DMF | Up to 90% |

| Radical Oxidative Aromatic Substitution | Xanthate | Up to 80% |

Potential Therapeutic Uses

Future studies should focus on exploring the full therapeutic potential of derivatives synthesized from this compound, particularly in combination therapies for cancer and multi-drug resistant infections.

Wirkmechanismus

The mechanism of action of 1-Boc-3-Formyl-4-hydroxyindole depends on its specific application:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites, either activating or inhibiting signal transduction pathways.

Chemical Reactivity: The formyl and hydroxyl groups provide reactive sites for further chemical modifications, allowing the compound to participate in various synthetic transformations.

Vergleich Mit ähnlichen Verbindungen

1-Boc-3-Formyl-4-hydroxyindole can be compared with other indole derivatives such as:

1-Boc-3-Formylindole: Lacks the hydroxyl group, making it less versatile in certain synthetic applications.

3-Formyl-4-hydroxyindole: Lacks the Boc protecting group, which can lead to issues with selectivity and stability during synthesis.

1-Boc-4-hydroxyindole: Lacks the formyl group, limiting its use in reactions requiring an aldehyde functionality.

The presence of both the formyl and hydroxyl groups, along with the Boc protecting group, makes this compound a unique and valuable compound in organic synthesis.

Biologische Aktivität

1-Boc-3-Formyl-4-hydroxyindole is a derivative of indole, a prominent heterocyclic compound widely recognized for its biological significance. This compound is particularly notable for its potential applications in medicinal chemistry, including its role as an intermediate in the synthesis of pharmaceuticals targeting neurological and oncological pathways. This article delves into the biological activity, mechanisms of action, and relevant research findings associated with this compound.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₁O₄ |

| Molecular Weight | 289.33 g/mol |

| Solubility | 0.0806 mg/ml |

| Log P (octanol/water) | -3.56 |

| Bioavailability Score | 0.55 |

The compound features a formyl group and a hydroxyl group, which contribute to its reactivity and interactions with biological macromolecules.

Biological Activity

Medicinal Chemistry Applications

this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in reactions that lead to the formation of bioactive compounds with therapeutic potential.

Enzyme Inhibition

The compound exhibits enzyme inhibition properties by binding to active sites of enzymes, thereby blocking substrate access. This mechanism is crucial for developing enzyme inhibitors that can be used in treating diseases such as cancer and neurodegenerative disorders.

Receptor Modulation

this compound can modulate receptor activity, influencing signal transduction pathways. This property is vital for designing drugs that target specific receptors involved in various physiological processes.

Case Studies and Research Findings

Recent studies have highlighted the biological relevance of indole derivatives like this compound:

- Synthesis and Biological Evaluation : A study demonstrated that derivatives of 4-hydroxyindoles, including 1-Boc-3-formyl variants, showed significant activity against certain cancer cell lines, indicating their potential as anti-cancer agents .

- Mechanistic Insights : Research has shown that the presence of both formyl and hydroxyl groups enhances the reactivity of indoles in biological systems, allowing for diverse interactions with proteins and nucleic acids .

- Analytical Methods : Advanced techniques such as UPLC-MS/MS have been developed to quantify indole derivatives in biological samples, facilitating studies on their pharmacokinetics and bioavailability .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Key Differences |

|---|---|

| 1-Boc-3-Formylindole | Lacks hydroxyl group; less versatile for synthesis |

| 3-Formyl-4-hydroxyindole | Lacks Boc protecting group; affects stability |

| 1-Boc-4-hydroxyindole | Lacks formyl group; limited use in aldehyde reactions |

The combination of functional groups in this compound enhances its utility in synthetic chemistry and biological applications.

Eigenschaften

IUPAC Name |

tert-butyl 3-formyl-4-hydroxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-7-9(8-16)12-10(15)5-4-6-11(12)17/h4-8,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVZHXNPZANGME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451824 | |

| Record name | 1-Boc-3-Formyl-4-hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404888-00-2 | |

| Record name | 1-Boc-3-Formyl-4-hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.